
Methyl (2S)-2-acetamido-5-phenylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-acetamido-5-phenylpent-4-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetamido group, a phenyl group, and an alkene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S)-2-acetamido-5-phenylpent-4-enoate can be achieved through several synthetic routes. One common method involves the esterification of (2S)-2-acetamido-5-phenylpent-4-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl (2S)-2-acetamido-5-phenylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The alkene moiety can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products:
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Methyl (2S)-2-acetamido-5-phenylpent-4-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-acetamido-5-phenylpent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Methyl (2S)-2-acetamido-5-phenylpent-4-enoate can be compared with similar compounds such as:
Methyl (2S)-2-acetamido-5-phenylpentanoate: Lacks the alkene moiety, which may affect its reactivity and biological activity.
Ethyl (2S)-2-acetamido-5-phenylpent-4-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity.
Properties
CAS No. |
498553-00-7 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl (2S)-2-acetamido-5-phenylpent-4-enoate |
InChI |
InChI=1S/C14H17NO3/c1-11(16)15-13(14(17)18-2)10-6-9-12-7-4-3-5-8-12/h3-9,13H,10H2,1-2H3,(H,15,16)/t13-/m0/s1 |
InChI Key |
HIWFGKURPYYVGU-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC=CC1=CC=CC=C1)C(=O)OC |
Canonical SMILES |
CC(=O)NC(CC=CC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















